molecular formula C7H4F3NO3 B1412964 6-Difluoromethoxy-5-fluoronicotinic acid CAS No. 1806336-32-2

6-Difluoromethoxy-5-fluoronicotinic acid

Cat. No.: B1412964
CAS No.: 1806336-32-2
M. Wt: 207.11 g/mol
InChI Key: NYHBFKQNLVCSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Difluoromethoxy-5-fluoronicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol It is characterized by the presence of difluoromethoxy and fluorine substituents on a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Difluoromethoxy-5-fluoronicotinic acid typically involves the introduction of difluoromethoxy and fluorine groups onto a nicotinic acid precursor. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The fluorine atom can be introduced via halogenation reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems. For example, the use of cassette-based synthesizers like the GE FASTlab™ platform allows for efficient and high-yield production of fluorinated compounds . This method is particularly useful for producing radiolabeled derivatives for use in positron emission tomography (PET) imaging .

Chemical Reactions Analysis

Types of Reactions

6-Difluoromethoxy-5-fluoronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.

    Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogenating agents (e.g., NFSI) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Difluoromethoxy-5-fluoronicotinic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Difluoromethoxy-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for certain biological targets. For example, in PET imaging, the compound can be radiolabeled with fluorine-18 to target specific proteins or receptors in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Difluoromethoxy-5-fluoronicotinic acid is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the nicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(difluoromethoxy)-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBFKQNLVCSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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